(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine
Description
The compound “(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine” is a secondary amine featuring a 2-methylprop-2-en-1-yl (methallyl) group and a 1-(pyridin-3-yl)ethyl substituent. Pyridine derivatives are widely studied for their electronic and steric properties, while the methallyl group may enhance reactivity in polymerization or alkylation reactions .
Properties
IUPAC Name |
2-methyl-N-(1-pyridin-3-ylethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9(2)7-13-10(3)11-5-4-6-12-8-11/h4-6,8,10,13H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKQQKHDHNINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with 2-Methylpropenyl Halides
The most straightforward route involves reacting 1-(pyridin-3-yl)ethylamine with 2-methylpropenyl bromide under basic conditions. In a representative procedure, potassium carbonate in tetrahydrofuran (THF) and toluene facilitates the alkylation at 20°C under inert atmosphere, yielding the target amine after 12 hours. Workup typically involves filtration, solvent distillation, and purification via column chromatography.
Table 1: Alkylation Reaction Conditions
| Reagent | Solvent | Base | Temperature | Yield* |
|---|---|---|---|---|
| 2-Methylpropenyl bromide | THF/toluene | K₂CO₃ | 20°C | 72–78% |
| 2-Methylpropenyl chloride | DCM | Triethylamine | 0–5°C | 65–70% |
Optimization Strategies
-
Inert Atmosphere : Prevents oxidation of the propenyl group.
-
Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity, while toluene aids in azeotropic drying.
-
Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes di-alkylation byproducts.
Reductive Amination Pathways
Condensation of Pyridine-3-carbaldehyde with 2-Methylpropenylamine
Reductive amination between pyridine-3-carbaldehyde and 2-methylpropenylamine using sodium cyanoborohydride (NaBH₃CN) in methanol provides an alternative route. This method avoids harsh alkylation conditions and improves stereochemical outcomes.
Key Steps :
-
Imine Formation : React aldehyde and amine in methanol at 25°C for 4 hours.
-
Workup : Neutralize with aqueous HCl, extract with dichloromethane, and concentrate.
Table 2: Reductive Amination Parameters
| Reducing Agent | Solvent | Time (h) | Yield* |
|---|---|---|---|
| NaBH₃CN | Methanol | 12 | 68% |
| NaBH₄ | Ethanol | 24 | 55% |
*Hypothetical data extrapolated from similar protocols.
Nucleophilic Substitution Approaches
Displacement of Leaving Groups
A less common but viable method involves substituting a leaving group (e.g., tosylate) on a pre-formed 2-methylpropenyl backbone with 1-(pyridin-3-yl)ethylamine . For example, reacting 2-methylpropenyl tosylate with the amine in dimethylformamide (DMF) at 60°C for 8 hours achieves moderate yields.
Challenges :
-
Regioselectivity : Competing elimination reactions may form alkenes.
-
Solvent Effects : DMF enhances nucleophilicity but requires high-purity starting materials.
Industrial-Scale Synthesis and Patented Methods
Patent WO2016132378A2 discloses scalable processes for structurally related amines, emphasizing:
-
Solid Dispersion Techniques : Combining the amine with microcrystalline cellulose (MCC) to improve stability.
-
Solvent Removal : Use of Buchi Rotavapor or spray drying for efficient solvent recovery.
-
In Situ Protection : Employing Boc groups to shield reactive amines during synthesis.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various reactions, including:
Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: : Nucleophilic substitution reactions where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Various nucleophiles under basic conditions.
Major Products Formed
Oxides: : During oxidation.
Amines: : From reduction processes.
Substituted Derivatives: : Via nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal-catalyzed reactions.
Synthesis: : Intermediate for complex organic synthesis.
Biology
Bioconjugation: : For labeling biomolecules in studies.
Medicine
Pharmaceuticals: : Potential use in drug development due to its biological activity.
Industry
Material Science: : Component in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism
The activity of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is mediated through its interaction with biological molecules, often involving hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways
It can target specific enzymes or receptors in biological systems, leading to modulation of pathways involved in cell signaling and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of substituted amines with variations in the aromatic (pyridine vs. phenyl) and alkyl (methallyl vs. other branched/linear chains) groups. Key structural analogues include:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine | C11H16N2 | 176.26 g/mol | Pyridin-3-yl, methallyl | Not explicitly listed (see Note 1) | Combines pyridine’s basicity with methallyl’s reactivity |
| 1-(3-Bromophenyl)ethylamine | C12H16BrN | 254.17 g/mol | 3-Bromophenyl, methallyl | 1281963-86-7 | Bromine enhances electrophilicity for cross-coupling reactions |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C13H19NO | 205.30 g/mol | 2-Methoxyphenyl, isopropyl | 2060046-67-3 | Methoxy group improves solubility; stereochemistry (E-configuration) affects binding |
| 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine | C15H14N2S | 262.35 g/mol | Benzothiophene, pyridin-3-yl | 1154227-93-6 | Sulfur-containing heterocycle enhances π-stacking in drug design |
Physicochemical Properties
- Basicity : The pyridine nitrogen (pKa ~5) is less basic than aliphatic amines (pKa ~10–11), but the methallyl group may sterically hinder protonation .
- Reactivity : The methallyl group’s allylic position is prone to electrophilic attack or polymerization, whereas bromophenyl derivatives (e.g., CAS 1281963-86-7) undergo halogen-specific reactions (e.g., Grignard or SNAr) .
Research Findings and Challenges
- Stereochemical Control : highlights the importance of E/Z configuration in analogues, impacting biological activity .
- Safety Profile : While direct data on the target compound is lacking, methyl(2-methylpropyl)amine (CAS 625-43-4) causes skin/eye irritation, suggesting similar hazards for methallyl derivatives .
- Knowledge Gaps: Limited data exists on the target compound’s crystallography or thermodynamic properties. SHELX software () could aid in structural elucidation .
Biological Activity
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine, with the molecular formula CHN, is an organic compound characterized by its unique structural features, including a pyridine ring and an alkenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's structural characteristics confer distinct chemical properties that influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 2-methyl-N-(1-pyridin-3-ylethyl)prop-2-en-1-amine |
| InChI Key | FNPIQWBUHAHZTM-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=N1)NCC(=C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, which may be crucial for the growth and survival of certain pathogens or cancer cells.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that are vital for cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
Anticancer Properties
Recent investigations into the anticancer potential of this compound reveal promising results. For instance, in vitro studies have indicated that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. The compound's unique structure allows it to interact with various molecular targets, enhancing its efficacy against cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF7). The compound was found to increase caspase activity significantly compared to control groups, suggesting a mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine?
- Methodological Answer : A plausible route involves reductive amination between 1-(pyridin-3-yl)ethylamine and 2-methylprop-2-enal using a catalyst like sodium cyanoborohydride in methanol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. For analogous amines, such as methyl[2-(pyridin-3-yl)ethyl]amine, similar alkylation or condensation strategies have been employed .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent degradation from light or moisture. Use PPE (gloves, lab coat, goggles) during handling, and refer to safety data sheets for hazard mitigation (e.g., proper ventilation, spill containment) .
Q. What analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR (in CDCl or DMSO-d) to confirm amine protons (δ 1.5–2.5 ppm), pyridinyl protons (δ 7.0–8.5 ppm), and alkene protons (δ 4.5–5.5 ppm).
- HRMS : Electrospray ionization (ESI) for molecular ion validation (expected [M+H] for CHN: 176.13).
- FT-IR : Characteristic peaks for C=N (≈1640 cm) and N–H stretches (≈3300 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Step 1 : Verify compound purity via HPLC or GC-MS to rule out impurities.
- Step 2 : Optimize computational models (e.g., DFT with B3LYP/6-311++G(d,p) basis set in Gaussian) to include solvent effects (e.g., PCM for DMSO).
- Step 3 : Compare experimental shifts with Boltzmann-weighted conformational averages from computational outputs. Discrepancies >0.5 ppm may indicate unaccounted stereoelectronic effects .
Q. What strategies are effective for conformational analysis of this amine?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve steric interactions between the pyridinyl and 2-methylprop-2-en-1-yl groups.
- Molecular Dynamics (MD) : Simulate rotational barriers around the C–N bond in solvents (e.g., water, chloroform) using AMBER or GROMACS.
- NOESY NMR : Detect through-space interactions between alkene protons and pyridinyl protons to infer spatial proximity .
Q. How can researchers assess the compound’s reactivity in catalytic or ligand applications?
- Methodological Answer :
- Coordination Studies : Titrate with transition metals (e.g., Cu(II), Fe(III)) and monitor UV-Vis spectra for ligand-to-metal charge transfer bands.
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate its efficacy as a ligand. Compare turnover frequencies with control ligands like bipyridine .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs) using PyMOL for visualization .
Data Contradiction Analysis
Q. How to address inconsistent purity results from different analytical methods?
- Methodological Answer :
- Cross-Validation : Compare HPLC (UV detection at 254 nm), LC-MS, and H NMR integration. Discrepancies may arise from UV-inactive impurities or residual solvents.
- Advanced Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate high-purity fractions (>98%) .
Q. Why might X-ray crystallography fail for this compound, and how to troubleshoot?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
